molecular formula C19H20BrFN2O2 B3458082 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine

Cat. No.: B3458082
M. Wt: 407.3 g/mol
InChI Key: QXSNSOVACLGYLO-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine is a piperazine derivative featuring a 5-bromo-2-methoxybenzyl substituent at the 1-position and a 3-fluorobenzoyl group at the 4-position of the piperazine ring. The bromine atom at the 5-position of the benzyl group and the methoxy group at the 2-position introduce steric and electronic effects that influence the compound’s physicochemical properties and biological interactions. The 3-fluorobenzoyl moiety enhances lipophilicity and may contribute to receptor binding affinity, as seen in structurally related compounds targeting serotonin and dopamine receptors .

Properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-6-5-16(20)11-15(18)13-22-7-9-23(10-8-22)19(24)14-3-2-4-17(21)12-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSNSOVACLGYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., OH⁻, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The bromine atom in the target compound may enhance binding stability compared to chloro or fluoro analogs (e.g., 4-chlorobenzhydryl in ), but could increase molecular weight and reduce solubility.
  • Methoxy Positioning : The 2-methoxy group (shared with p-MPPF and compound 18 in ) is critical for receptor interactions, particularly in serotonin and dopamine systems.
  • Fluorobenzoyl Role : The 3-fluorobenzoyl group (as in ) improves lipophilicity and may enhance blood-brain barrier penetration, a trait valuable for CNS-targeting drugs.

Pharmacological Profiles

Anticancer Activity

  • Cytotoxicity : Analogs like 1-(4-chlorobenzhydryl)-4-benzoylpiperazine () show IC50 values of 2–15 μM against liver (HUH7) and breast (MCF7) cancer cells. The bromo and fluorobenzoyl groups in the target compound may enhance DNA intercalation or kinase inhibition.
  • Selectivity: Piperazine derivatives with bulky substituents (e.g., benzhydryl in ) exhibit improved cancer cell selectivity over normal cells, suggesting the target’s bromobenzyl group may confer similar advantages.

Receptor Modulation

  • 5-HT1A Antagonism: p-MPPF () and 1-(2-methoxyphenyl)-4-phthalimidobutylpiperazine () demonstrate nanomolar affinity for 5-HT1A receptors. The target’s 2-methoxybenzyl group aligns with these pharmacophores.
  • Dopamine D2 Affinity : Substituted (2-methoxyphenyl)piperazines () show Ki values < 10 nM, suggesting the target compound may also interact with dopamine pathways.

Antimicrobial Potential

  • Candida albicans Inhibition: Compounds like 1-(4-methoxyphenyl)-4-(3-phenoxypropyl)piperazine () inhibit fungal virulence at 10–100 μM. The target’s methoxy and fluorobenzoyl groups may enhance membrane disruption or enzyme inhibition.

Physicochemical Properties

  • Lipophilicity: The 3-fluorobenzoyl group increases logP compared to non-fluorinated analogs (e.g., logP = 3.2 for vs. 2.8 for ethoxy analogs).
  • Solubility : Bromine and methoxy groups may reduce aqueous solubility, necessitating formulation adjustments (e.g., salt formation or prodrug strategies).

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 5-bromo-2-methoxyphenyl group and a 3-fluorobenzoyl moiety. The molecular formula can be represented as C18_{18}H19_{19}BrFNO2_2, and its structure is crucial for its biological interactions.

PropertyValue
Molecular Weight372.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of BCL2 family proteins and activation of caspases.

Case Study: MDA-MB-231 Breast Cancer Cells

In a study evaluating the efficacy of various piperazine derivatives, it was found that compounds with similar structural features to our compound demonstrated IC50_{50} values ranging from 16.98 to 17.33 μM against MDA-MB-231 breast cancer cells. These compounds were noted for their ability to downregulate BCL2 expression while upregulating Casp3 expression, indicating a pathway towards apoptosis induction .

Neuropharmacological Effects

Piperazine derivatives are known to interact with serotonin receptors, particularly the 5-HT receptor family. This interaction can lead to various neuropharmacological effects, including modulation of mood and cognition.

The interaction with serotonin receptors can influence neurotransmitter release, thereby affecting mood regulation and anxiety levels. Research indicates that piperazine derivatives can act as agonists or antagonists at these receptors, depending on their specific structure and substituents.

Antioxidant Activity

Some studies have highlighted the antioxidant potential of piperazine compounds. The presence of electron-donating groups in their structure may enhance their ability to scavenge free radicals, contributing to their therapeutic profiles.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various piperazine derivatives, including this compound:

Compound NameAnticancer ActivityNeuropharmacological EffectsAntioxidant Activity
This compoundModerate to HighModulates serotonin receptorsModerate
1-(2-Fluorophenyl)piperazineHighAgonist at 5-HT receptorsHigh
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-oneModerateAntagonist at multiple sitesHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine
Reactant of Route 2
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1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-fluorobenzoyl)piperazine

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